

Molecular weight and formula of 6-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: **6-Bromoisoquinolin-1-amine**

Cat. No.: **B1290191**

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An In-depth Technical Guide to **6-Bromoisoquinolin-1-amine**: Synthesis, Characterization, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Bromoisoquinolin-1-amine**, a pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document details the compound's core properties, outlines robust synthetic and purification protocols, and explores its primary application as a scaffold for potent kinase inhibitors.

Core Compound Properties and Significance

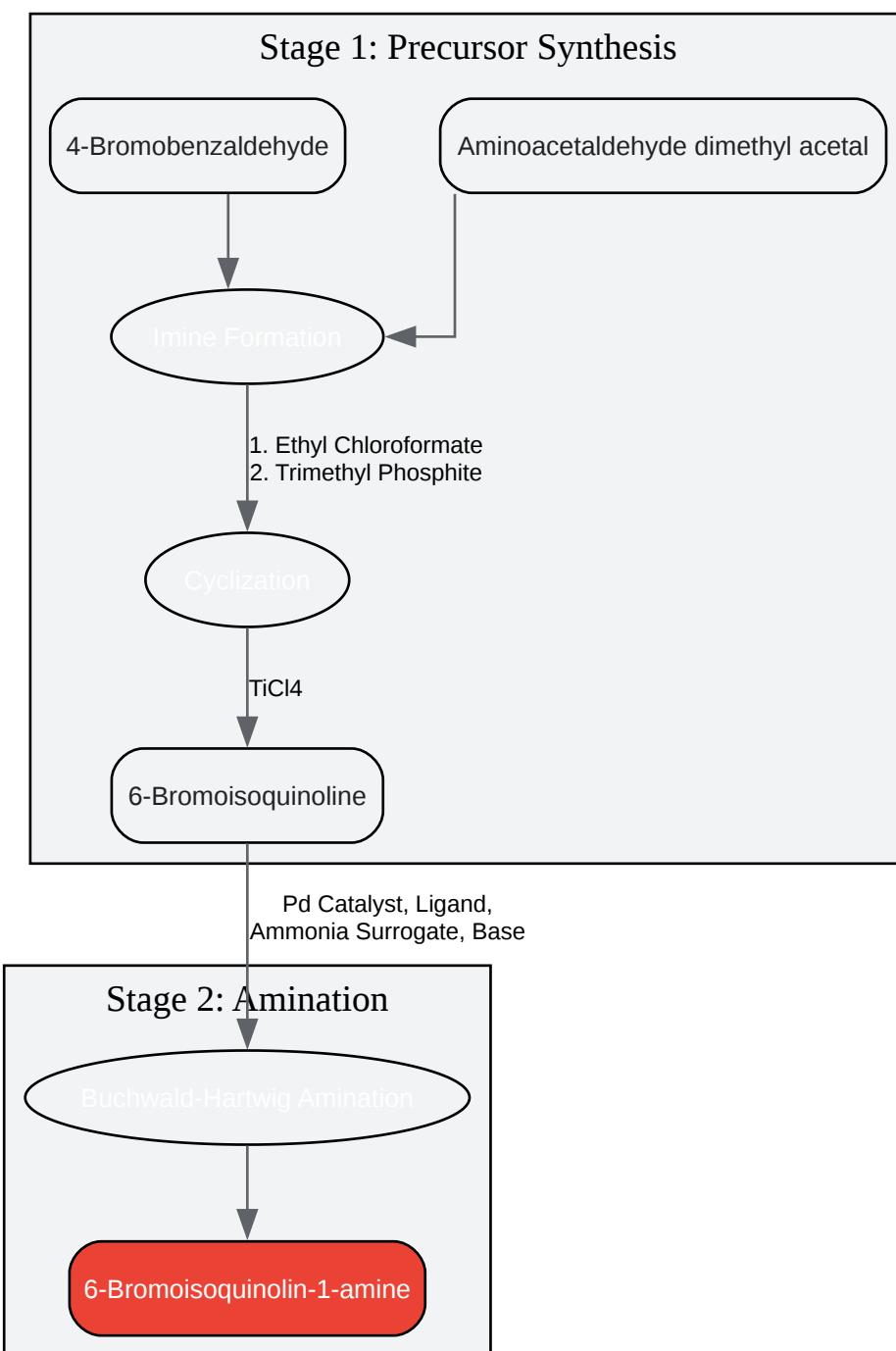
6-Bromoisoquinolin-1-amine is a strategically functionalized aromatic heterocycle. The isoquinoline core is a well-established "privileged scaffold" in drug discovery, frequently appearing in bioactive molecules. The primary amine at the 1-position acts as a key hydrogen bond donor and a point for further derivatization, while the bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual functionality makes it an exceptionally valuable building block for creating libraries of complex molecules for biological screening.

Table 1: Physicochemical Properties of **6-Bromoisoquinolin-1-amine**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ BrN ₂	[1]
Molecular Weight	223.07 g/mol	[1]
CAS Number	215453-26-2	[1]
Appearance	Expected to be a solid	-
Synonyms	1-Amino-6-bromoisoquinoline	-

Synthesis and Purification

The synthesis of **6-Bromoisoquinolin-1-amine** is most efficiently approached via a two-stage process: first, the construction of the core 6-bromoisoquinoline ring system, followed by the introduction of the primary amine at the C1 position.



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Caption: Overall synthetic workflow for **6-Bromoisoquinolin-1-amine**.

Stage 1: Synthesis of the Precursor, 6-Bromoisoquinoline

The isoquinoline core is constructed using a modified Pomeranz–Fritsch reaction, which involves the condensation of a benzaldehyde with an aminoacetal followed by acid-catalyzed cyclization. This method is scalable and utilizes commercially available starting materials.[2]

Experimental Protocol:

- **Imine Formation:** A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is heated to reflux with a Dean-Stark apparatus for 12 hours to drive the formation of the corresponding imine. The solvent is then removed under reduced pressure.
- **Activation:** The crude imine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes before being allowed to warm to room temperature.
- **Phosphonate Formation:** Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is then evaporated under vacuum.
- **Cyclization:** The residue is dissolved in anhydrous dichloromethane (DCM), cooled to 0 °C, and titanium tetrachloride ($TiCl_4$, 4.0 eq) is added dropwise. The reaction is then heated to 40 °C and stirred for 6 days.
- **Work-up and Isolation:** The reaction is carefully quenched by pouring it onto ice. The pH is adjusted to 8-9 with 6N NaOH solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is collected, its pH is adjusted to 7-8 with 3N NaOH, and it is extracted twice with ethyl acetate. The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 6-bromoisoquinoline.[2]

Stage 2: Amination of 6-Bromoisoquinoline

The introduction of the amine at the C1 position is a critical step. The isoquinoline ring is electron-deficient, particularly at the C1 and C3 positions, making it susceptible to nucleophilic aromatic substitution. Two primary methods are viable: the classical Chichibabin reaction and the more modern, versatile Buchwald-Hartwig amination.

- Causality Behind Method Choice: While the Chichibabin reaction (using NaNH_2) is effective, it requires harsh conditions and has a limited substrate scope. The Buchwald-Hartwig amination offers superior functional group tolerance, milder reaction conditions, and broader applicability, making it the preferred method in a drug discovery context where complex downstream molecules are the ultimate target.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of haloquinolines and related heterocycles, using an ammonia surrogate to form the primary amine.

- Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-bromoisoquinoline (1.0 eq), $\text{Pd}_2(\text{dba})_3$ (0.025 eq), and the phosphine ligand XPhos (0.06 eq).
- Reagent Addition: Add anhydrous dioxane via syringe. To the stirred mixture, add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.5 eq) dropwise at room temperature. LHMDS serves as a highly effective ammonia equivalent.
- Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude **6-Bromoisoquinolin-1-amine** is purified to $\geq 95\%$ purity, suitable for subsequent synthetic steps.

- Column Chromatography: The crude residue is subjected to flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. Fractions are collected and analyzed by TLC.

- Recrystallization (Optional): For obtaining highly pure material, the product from chromatography can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane.[3]

Analytical Characterization

Confirming the identity and purity of the final compound is a critical self-validating step. The following data are predicted based on analyses of closely related structures, such as 6-bromoquinoline and other substituted isoquinolines.[4][5]

Table 2: Expected Analytical Data for **6-Bromoisoquinolin-1-amine**

Technique	Parameter	Expected Observation
¹ H NMR	Chemical Shift (δ , ppm)	Aromatic protons expected in the 6.8-8.5 ppm range. A broad singlet for the -NH ₂ protons. Key signals would include doublets for H5 and H7, and a characteristic pair of doublets for H3 and H4.
¹³ C NMR	Chemical Shift (δ , ppm)	Aromatic carbons expected in the 100-155 ppm range. The C1 bearing the amine group would be significantly upfield.
Mass Spec (ESI+)	Molecular Ion (m/z)	[M+H] ⁺ at ~223.0 and ~225.0. The characteristic 1:1 isotopic pattern is the definitive signature of a monobrominated compound (⁷⁹ Br and ⁸¹ Br isotopes).[4]
HPLC (RP)	Purity	$\geq 95\%$ (UV detection at 254 nm).

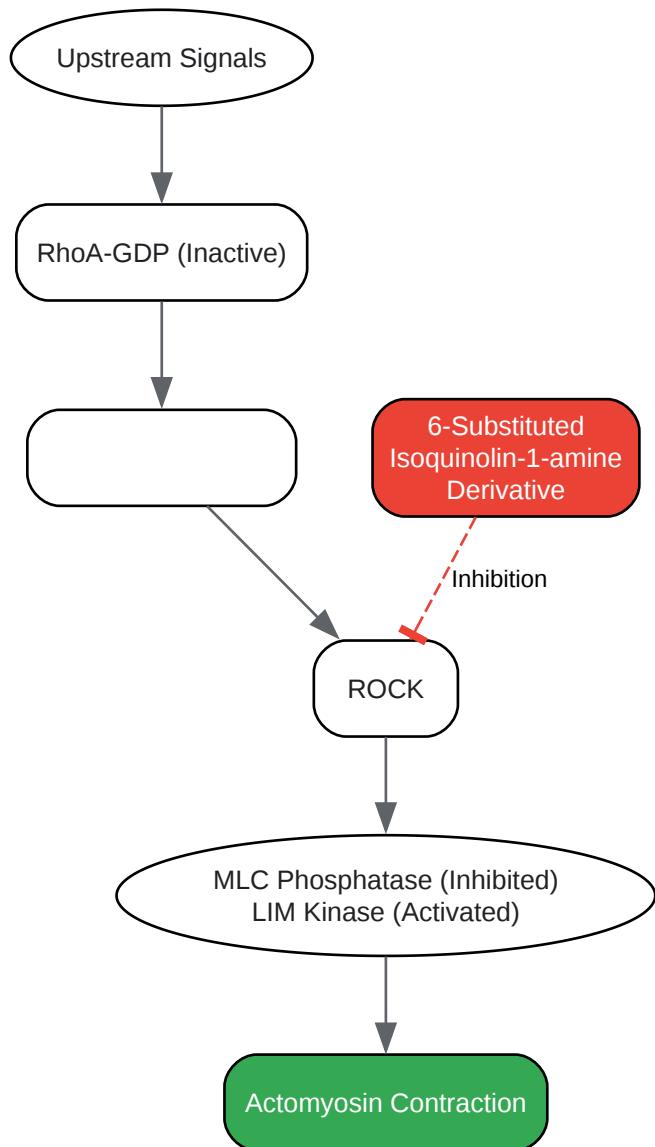
Applications in Drug Discovery: A Scaffold for ROCK Inhibitors

The primary application of **6-Bromoisoquinolin-1-amine** in contemporary drug discovery is as a foundational scaffold for the synthesis of Rho-associated kinase (ROCK) inhibitors.[6][7]

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction.[8]

Dysregulation of this pathway is implicated in numerous pathologies, including hypertension, cancer metastasis, and glaucoma, making ROCK a high-value therapeutic target.[9]

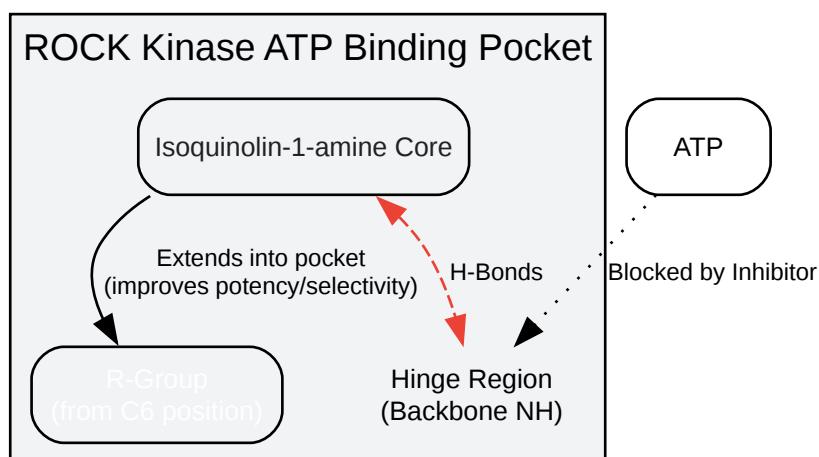


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Caption: Simplified Rho/ROCK signaling pathway and the point of intervention.

Mechanism of Action as a Kinase Inhibitor

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The isoquinolin-1-amine core is an excellent "hinge-binding" motif. The primary amine forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP pocket. The bromine at the C6 position can then be replaced using cross-coupling chemistry to install larger moieties that extend into more solvent-exposed regions of the active site, allowing for the optimization of potency and selectivity.[8]

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